DOPE-TLR7a
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Overview
Description
TMX-201 is a phospholipid-conjugated ligand for Toll-like receptor 7 (TLR7). It exhibits potent immune-stimulatory activity and is primarily used in research related to breast cancer and melanoma .
Preparation Methods
TMX-201 is synthesized through a series of chemical reactions involving the conjugation of a TLR7 ligand with a phospholipid. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is stored at 4°C, away from moisture and light, and can be dissolved in DMSO at a concentration of 50 mg/mL .
Chemical Reactions Analysis
TMX-201 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of TMX-201, especially when administered in vivo.
Substitution: TMX-201 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: The compound is often used with reagents like DMSO and PEG300, and conditions such as ultrasonic and warming to 60°C to enhance solubility
Major Products: The primary products formed from these reactions are metabolites that retain the immune-stimulatory properties of the parent compound
Scientific Research Applications
TMX-201 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phospholipid-conjugated ligands.
Biology: TMX-201 is utilized to investigate the biological pathways and immune responses mediated by TLR7.
Medicine: The compound shows promise in cancer therapy, particularly for breast cancer and melanoma.
Industry: TMX-201 is used in the development of new immunotherapeutic agents and cancer treatments
Mechanism of Action
TMX-201 exerts its effects by binding to TLR7, a receptor involved in the innate immune response. Upon binding, it activates the receptor, leading to the production of cytokines and other immune-stimulatory molecules. This activation enhances the body’s immune response against cancer cells, reducing tumor growth and metastasis .
Comparison with Similar Compounds
TMX-201 is compared with other TLR7 ligands such as imiquimod and TMX-202:
Properties
Molecular Formula |
C57H93N6O12P |
---|---|
Molecular Weight |
1085.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1 |
InChI Key |
NFNAPLYFBJBKSH-QKLVPKOFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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